molecular formula C18H21NO4 B2704489 3-(3,5-dimethylpiperidine-1-carbonyl)-6-methoxy-2H-chromen-2-one CAS No. 728016-99-7

3-(3,5-dimethylpiperidine-1-carbonyl)-6-methoxy-2H-chromen-2-one

Cat. No.: B2704489
CAS No.: 728016-99-7
M. Wt: 315.369
InChI Key: HJJOPYBJWWNYGZ-UHFFFAOYSA-N
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Description

3-(3,5-dimethylpiperidine-1-carbonyl)-6-methoxy-2H-chromen-2-one is a complex organic compound that features a piperidine ring, a chromenone core, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylpiperidine-1-carbonyl)-6-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the formation of the chromenone core. The final step involves the coupling of these two fragments under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethylpiperidine-1-carbonyl)-6-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .

Scientific Research Applications

3-(3,5-dimethylpiperidine-1-carbonyl)-6-methoxy-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylpiperidine-1-carbonyl)-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, which can alter the activity of the target molecules and lead to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and chromenone-based molecules. Examples include:

Uniqueness

What sets 3-(3,5-dimethylpiperidine-1-carbonyl)-6-methoxy-2H-chromen-2-one apart is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

3-(3,5-dimethylpiperidine-1-carbonyl)-6-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-11-6-12(2)10-19(9-11)17(20)15-8-13-7-14(22-3)4-5-16(13)23-18(15)21/h4-5,7-8,11-12H,6,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJOPYBJWWNYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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